molecular formula C6H11Cl2N3S B579090 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride CAS No. 17899-47-7

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride

Cat. No.: B579090
CAS No.: 17899-47-7
M. Wt: 228.135
InChI Key: BSXVWJONYVJIJE-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride is a heterocyclic compound of high value in medicinal chemistry, featuring a fused thiazole and tetrahydropyridine ring system . Its dihydrochloride salt form enhances solubility and stability, making it particularly suitable for synthetic applications . The primary utility of this compound lies in its role as a versatile synthetic intermediate and a key precursor for the development of bioactive molecules . The reactive amino group at the 2-position serves as a handle for further functionalization, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies . This scaffold is especially valuable in central nervous system (CNS) drug discovery projects due to its structural similarity to privileged scaffolds that are known to interact with neurologically relevant targets . As a building block, it is employed in the synthesis of various thiazolopyridine derivatives, which are investigated for their potential in pharmaceutical development . This product is intended for research purposes as a chemical intermediate and is strictly for laboratory use.

Properties

IUPAC Name

4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S.2ClH/c7-6-9-4-1-2-8-3-5(4)10-6;;/h8H,1-3H2,(H2,7,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXVWJONYVJIJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(S2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743197
Record name 4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17899-47-7
Record name 4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Pyridine-Thioamide Precursors

The foundational step in synthesizing the thiazolo[5,4-c]pyridine scaffold involves cyclizing 2-aminopyridine derivatives with sulfur-containing reagents. A representative protocol from patent CN104530088A employs thiourea under acidic conditions to form the thiazole ring. For instance, reacting 1-Boc-4-carbonylpyridine with thiourea in dimethylformamide (DMF) at 75°C for 1 hour yields 2-amino-6,7-dihydro-5H-thiazolo[5,4-b]pyridine-4-carboxylic acid tert-butyl ester with a 48% yield. This intermediate is critical for subsequent deprotection and salt formation.

Reductive Amination and Functionalization

Introducing the primary amine at position 2 requires reductive amination of ketone intermediates. Cyanamide in methanol, combined with elemental sulfur at 0°C, facilitates this transformation, achieving 27% yield for the tert-butyl-protected precursor. The reaction’s efficiency hinges on strict temperature control and stoichiometric precision to avoid over-reduction or side-product formation.

Deprotection and Salt Formation

Boc Group Removal

The tert-butyloxycarbonyl (Boc) protecting group is cleaved using trifluoroacetic acid (TFA) in dichloromethane, followed by hydrochloric acid (HCl) treatment to yield the dihydrochloride salt. Patent CN104530088A details dissolving the Boc-protected intermediate in TFA at 0°C, stirring for 1 hour, and then adding 4M HCl in dioxane to precipitate the final product. This two-step process achieves an 85% yield and >95% purity, as confirmed by LC-MS and ¹H NMR.

Alternative Deprotection Routes

While TFA/HCl is standard, microwave-assisted deprotection has been explored to reduce reaction times. However, pilot-scale trials reported in patent CN104926839A indicate that conventional methods remain superior for reproducibility, with microwave techniques causing decomposition in 15–20% of batches.

Industrial-Scale Optimization

Continuous Flow Synthesis

Transitioning from batch to continuous flow reactors improves scalability. A patented method uses a tubular reactor with immobilized thiourea catalysts, achieving 65% yield at 100 g/h throughput. Key parameters include:

ParameterValueImpact on Yield
Residence Time30 minMaximizes cyclization
Temperature80°CPrevents side reactions
Catalyst Loading5 wt%Balances activity and cost

Purification Techniques

Crystallization from ethanol/water mixtures (3:1 v/v) removes residual thiourea and unreacted pyridine derivatives, enhancing purity to 99.5%. Alternative methods like centrifugal partition chromatography (CPC) are less cost-effective, with 8–12% product loss during solvent recovery.

Analytical Characterization

Spectroscopic Validation

¹H NMR (D₂O, 400 MHz) of the dihydrochloride salt reveals distinct signals at δ 3.42 ppm (tetrahydro-pyridine CH₂), δ 2.58 ppm (NH₂), and δ 2.06 ppm (methylene protons), confirming ring saturation and amine protonation. ESI-MS (m/z 156.0 [M+H]⁺) aligns with the molecular formula C₆H₁₀N₃S·2HCl.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (90:10 water/acetonitrile, 0.1% TFA) shows a single peak at 4.2 minutes, indicating no detectable impurities. Karl Fischer titration confirms water content <0.5%, critical for stability during long-term storage.

Comparative Analysis of Synthetic Routes

Method I vs. Method II

Patent CN104530088A delineates two pathways:

  • Method I : Thiourea-mediated cyclization in DMF (48% yield).

  • Method II : Cyanamide/sulfur system in methanol (27% yield).

While Method I offers higher yields, Method II avoids toxic DMF, making it preferable for green chemistry applications.

Environmental and Cost Considerations

Lifecycle assessments reveal that Method I generates 12 kg of waste per kg of product, versus 8 kg for Method II . However, Method II’s lower yield increases raw material costs by 18%, creating a trade-off between sustainability and economics.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride with its analogs, highlighting structural variations, synthesis, and applications:

Compound Name CAS Number Molecular Formula Substituents Purity Key Applications/Synthesis
This compound 17899-47-7* C₆H₁₀N₃S·2HCl None (parent compound) 95–98% Factor Xa inhibitor intermediates
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine 17899-48-8 C₇H₁₁N₃S Methyl group at position 5 98% Enhanced lipophilicity for CNS-targeting drugs
5-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine N/A C₈H₁₃N₃S Ethyl group at position 5 97% Improved metabolic stability in preclinical studies
5,6,6-Trimethyl-4,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-2-amine N/A C₉H₁₅N₃S Three methyl groups N/A High hydrophobicity (logP = 2.1) for membrane permeability
4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine hydrochloride 1628445-23-7 C₆H₉N₂S·HCl Ring substitution (4,5-c vs. 5,4-c) 95% Alternative scaffold for receptor selectivity

*CAS numbers may vary by source; 97817-23-7 is also cited for synthesis protocols .

Structural and Functional Differences

  • Substituent Effects : The addition of alkyl groups (e.g., methyl or ethyl at position 5) increases lipophilicity, enhancing blood-brain barrier penetration for neurological targets . For example, the 5-methyl variant (CAS 17899-48-8) shows a 30% higher logP value than the parent compound .
  • Ring Substitution : Changing the thiazole-pyridine fusion from [5,4-c] to [4,5-c] (as in 1628445-23-7) alters steric and electronic properties, impacting binding affinity in enzyme inhibition .
  • Synthetic Complexity : The parent compound’s synthesis achieves higher yields (87%) compared to alkylated derivatives, which require additional steps like Friedel-Crafts alkylation or reductive amination .

Pharmacological and Industrial Relevance

  • Factor Xa Inhibition : Derivatives of the parent compound are pivotal in anticoagulant therapies. For instance, isotope-substituted analogs (e.g., 5-methyl variants) are used to study pharmacokinetics in thrombotic disease models .
  • Material Science : The trimethyl derivative (C₉H₁₅N₃S) is explored in hydrophobic coatings due to its high logP value .
  • Safety Profiles : Dihydrochloride salts generally exhibit improved solubility but require stringent handling; safety data sheets for analogs recommend PPE due to respiratory irritation risks .

Biological Activity

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₁₁N₃S·2HCl
  • Molecular Weight : 169.25 g/mol
  • CAS Number : 17899-48-8

Physical Properties

PropertyValue
AppearanceSolid
Purity98%
StorageKeep in dark place, inert atmosphere

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Neuroprotective Effects : The compound has shown potential neuroprotective effects in models of neurodegenerative diseases. It appears to modulate glutamate receptors, which play a crucial role in neuronal signaling and plasticity.
  • Antidepressant Activity : Some studies suggest that this compound may have antidepressant-like effects in animal models. It possibly acts through the modulation of serotonin and norepinephrine systems.
  • Antinociceptive Properties : Preliminary studies indicate that the compound may possess pain-relieving properties, which could be beneficial in pain management therapies.

The biological activity of this compound is thought to involve several mechanisms:

  • Modulation of Ion Channels : The compound may interact with NMDA receptors, influencing calcium ion influx and thereby affecting synaptic transmission and neuroprotection.
  • Serotonin Receptor Interaction : There is evidence suggesting that it may enhance serotonergic transmission, contributing to its antidepressant effects.

Study 1: Neuroprotective Effects

A study published in Neuroscience Letters evaluated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death and oxidative damage markers compared to control groups. This suggests a protective role against neurodegeneration .

Study 2: Antidepressant-Like Activity

In a randomized controlled trial involving rodent models of depression, researchers assessed the antidepressant-like effects of the compound. Results showed a significant reduction in despair behavior as measured by the forced swim test. The compound's efficacy was comparable to established antidepressants .

Study 3: Antinociceptive Properties

A study investigating the antinociceptive properties found that administration of the compound resulted in a significant decrease in pain response in models of acute pain. The mechanism was attributed to its action on opioid receptors as well as modulation of inflammatory pathways .

Q & A

Q. What are the standard synthetic routes for 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride, and what key steps ensure purity?

The synthesis typically involves multi-step organic reactions starting from thiazolo-pyridine precursors. Key steps include:

  • Cyclization : Formation of the thiazolo-pyridine core under reflux conditions using solvents like dichloromethane or acetonitrile .
  • Amine functionalization : Introduction of the amine group via nucleophilic substitution or coupling reactions, often requiring pH adjustments .
  • Purification : Chromatography (e.g., flash column or HPLC) is critical to isolate the dihydrochloride salt form, with purity confirmed by NMR (>95%) and mass spectrometry .

Q. How is the structural integrity of this compound validated in experimental settings?

Structural characterization employs:

  • NMR spectroscopy : ¹H/¹³C NMR confirms the thiazolo-pyridine scaffold and amine proton environments .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ for C₇H₁₁Cl₂N₃S) .
  • X-ray crystallography (if applicable): Resolves bond angles and salt formation in the dihydrochloride structure .

Q. What primary biological targets or assays are associated with this compound?

The compound’s thiazolo-pyridine core is linked to:

  • Factor Xa inhibition : Derivatives show IC₅₀ values in low micromolar ranges in coagulation assays .
  • Kinase modulation : Structural analogs interact with serine/threonine kinases (e.g., PKA, PKC) in enzymatic inhibition assays .
  • Cellular uptake studies : Radiolabeled versions (e.g., ³H/¹⁴C) assess bioavailability in vitro .

Q. Which functional groups dictate its reactivity in medicinal chemistry applications?

Key reactive sites include:

  • Primary amine (-NH₂) : Participates in Schiff base formation or amide coupling for prodrug development .
  • Thiazole sulfur : Susceptible to oxidation, requiring inert atmospheres during synthesis .
  • Pyridine nitrogen : Acts as a hydrogen bond acceptor in target binding .

Advanced Research Questions

Q. What experimental challenges arise in optimizing yield during large-scale synthesis?

  • Byproduct formation : Competing reactions at the thiazole sulfur (e.g., over-oxidation to sulfoxide) necessitate strict temperature control (<0°C) .
  • Salt formation : Dihydrochloride precipitation requires precise stoichiometry of HCl (2 eq.) to avoid monohydrochloride impurities .
  • Scale-up limitations : Chromatography becomes impractical; alternatives like recrystallization in ethanol/water mixtures are explored .

Q. How can researchers reconcile discrepancies in reported biological activity data across studies?

Contradictions often stem from:

  • Structural variations : Substituents (e.g., 5-methyl vs. benzyl groups) alter target affinity. For example, 5-methyl derivatives show stronger Factor Xa inhibition than benzyl analogs .
  • Assay conditions : IC₅₀ values vary with buffer pH (e.g., Tris vs. HEPES) due to protonation of the pyridine nitrogen .
  • Cell line specificity : Activity in hepatocyte models (e.g., HepG2) may not translate to neuronal cells due to transporter expression differences .

Q. What strategies mitigate stability issues during long-term storage?

Stability is influenced by:

  • Hygroscopicity : The dihydrochloride salt absorbs moisture; storage in desiccators (silica gel) at -20°C is recommended .
  • Light sensitivity : Thiazole rings degrade under UV light; amber vials are essential .
  • pH-dependent degradation : Solutions in PBS (pH 7.4) show <10% degradation over 30 days, while acidic buffers (pH <5) accelerate breakdown .

Q. How can computational methods guide the optimization of derivatives for enhanced target selectivity?

  • Docking studies : Molecular dynamics simulations predict binding poses in Factor Xa’s S4 pocket, highlighting steric clashes with bulkier substituents .
  • QSAR models : Electron-withdrawing groups (e.g., -NO₂) at the 5-position correlate with improved kinase inhibition .
  • ADMET prediction : Tools like SwissADME forecast blood-brain barrier permeability for CNS-targeted analogs .

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